molecular formula C15H22BrNO B3844515 Benzamide, N,N-dibutyl-4-bromo-

Benzamide, N,N-dibutyl-4-bromo-

Cat. No.: B3844515
M. Wt: 312.24 g/mol
InChI Key: WQPWOINOXVZQKN-UHFFFAOYSA-N
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Description

Benzamide, N,N-dibutyl-4-bromo- is a brominated aromatic amide derivative characterized by a benzamide backbone substituted with a bromine atom at the para position and two butyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 439.95 g/mol (CAS: 93-224-0) .

Properties

IUPAC Name

4-bromo-N,N-dibutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPWOINOXVZQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dibutyl-4-bromo- typically involves the reaction of 4-bromobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods: Industrial production of Benzamide, N,N-dibutyl-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-dibutyl-4-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide, N,N-dibutyl-4-bromo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N-dibutyl-4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The bromine atom and butyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzamide, N,N-dibutyl-4-bromo- with structurally related brominated benzamides, highlighting differences in substituents, physicochemical properties, and reported activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituents Key Features/Activities Reference
Benzamide, N,N-dibutyl-4-bromo- C₁₃H₁₈BrNO 439.95 Dibutyl High lipophilicity; potential receptor ligand
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃BrNO₃ 338.18 (calc.) 3,5-Dimethoxyphenyl Enhanced electron-donating capacity; sulfonamido derivatives synthesized for biological screening
Benzamide, 4-bromo-N-(1-naphthyl) C₁₇H₁₂BrNO 326.187 1-Naphthyl Bulky aromatic substituent; possible π-π stacking in supramolecular assemblies
4-Bromo-N-ethyl-N-isobutylbenzamide C₁₃H₁₈BrNO 284.192 Ethyl, isobutyl Compact alkyl groups; lower molecular weight vs. dibutyl analog
4-Bromo-N,N-diethyl-2-formylbenzamide C₁₂H₁₄BrNO₂ 284.149 Diethyl, formyl Electron-withdrawing formyl group; predicted density 1.366 g/cm³
4-Bromo-N,N,3-trimethylbenzamide C₁₀H₁₂BrNO 242.11 Trimethyl High predicted boiling point (350.2°C); steric hindrance from trimethyl groups

Key Observations:

Substituent Effects on Lipophilicity :

  • The dibutyl groups in the target compound confer higher lipophilicity compared to smaller alkyl substituents (e.g., ethyl/isobutyl in or trimethyl in ). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Bulky aromatic substituents, such as the 1-naphthyl group in , introduce steric hindrance and π-π interactions, which could stabilize protein binding or crystal packing.

Formyl groups (as in ) introduce electron-withdrawing effects, altering reactivity and hydrogen-bonding capacity.

Biological and Material Applications :

  • Compounds like 3a and 3b (), which feature piperidinyl ethyl chains, were designed as sigma receptor ligands, suggesting that the target compound’s dibutyl groups may similarly modulate receptor affinity.
  • N-Alkylated benzamides () are studied as abiotic foldamers, where substituent bulkiness (e.g., dibutyl vs. diethyl) influences conformational flexibility and material properties.

Synthetic Accessibility :

  • Many analogs (e.g., ) are synthesized via coupling brominated benzoic acid derivatives with amines. The dibutyl variant likely follows similar routes, though longer alkyl chains may require optimized reaction conditions for yield and purity.

Q & A

Q. How to design stability studies under varying storage conditions?

  • Experimental Design :
  • Temperature : Store samples at −20°C (control), 4°C, and 25°C for 30 days.
  • Light Exposure : Compare amber vials vs. clear glass under UV/vis light.
  • Analysis : Use HPLC (C18 column, acetonitrile/water 70:30) to quantify degradation products. Brominated compounds typically show <5% degradation at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N,N-dibutyl-4-bromo-
Reactant of Route 2
Reactant of Route 2
Benzamide, N,N-dibutyl-4-bromo-

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